N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide
Overview
Description
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide, also known as DMNT, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. DMNT has been found to inhibit the activity of several enzymes, including histone deacetylases, and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In
Scientific Research Applications
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases, which play a key role in regulating gene expression. This compound has also been found to have anti-tumor effects, with studies showing that it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, with studies demonstrating its ability to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Mechanism of Action
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide exerts its effects by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting histone deacetylases, this compound can alter gene expression patterns and modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in various cell types and animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, and by reducing the recruitment of immune cells to sites of inflammation. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, and to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide has several advantages for use in lab experiments, including its high potency and selectivity for histone deacetylases. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
Future research on N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide could focus on several areas, including the development of more efficient and scalable synthesis methods, the optimization of this compound for use in animal models and clinical trials, and the identification of new target proteins and pathways that are modulated by this compound. Additionally, the role of this compound in regulating epigenetic modifications and gene expression in various disease states could be further explored, with the goal of identifying new therapeutic applications for this promising molecule.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases. Its ability to inhibit histone deacetylases and modulate gene expression has led to its investigation in the fields of inflammation, cancer, and neurodegenerative diseases. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16-23(31-25(27-16)18-11-12-21(29-2)22(15-18)30-3)13-14-26-24(28)20-10-6-8-17-7-4-5-9-19(17)20/h4-12,15H,13-14H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWHANIWZBNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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